molecular formula C6H4BrClOS B15248681 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone CAS No. 1935428-16-2

1-(2-Bromo-5-chlorothiophen-3-yl)ethanone

Cat. No.: B15248681
CAS No.: 1935428-16-2
M. Wt: 239.52 g/mol
InChI Key: ZDZPXDGURUXLQD-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2-bromo-3-chlorothiophene, the compound can be further reacted with acetic anhydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Bromo-5-chlorothiophen-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison: 1-(2-Bromo-5-chlorothiophen-3-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain chemical reactions .

Properties

CAS No.

1935428-16-2

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

1-(2-bromo-5-chlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(8)10-6(4)7/h2H,1H3

InChI Key

ZDZPXDGURUXLQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)Br

Origin of Product

United States

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